molecular formula C15H20N2O4 B4659124 METHYL 4-({[(1-TETRAHYDRO-2-FURANYLETHYL)AMINO]CARBONYL}AMINO)BENZOATE

METHYL 4-({[(1-TETRAHYDRO-2-FURANYLETHYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B4659124
M. Wt: 292.33 g/mol
InChI Key: HZZLABVXCKNABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(1-tetrahydro-2-furanylethyl)amino]carbonyl}amino)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group and a tetrahydrofuran ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(1-tetrahydro-2-furanylethyl)amino]carbonyl}amino)benzoate typically involves the reaction of 4-aminobenzoic acid with tetrahydro-2-furanylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(1-tetrahydro-2-furanylethyl)amino]carbonyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 4-({[(1-tetrahydro-2-furanylethyl)amino]carbonyl}amino)benzoic acid.

    Reduction: 4-({[(1-tetrahydro-2-furanylethyl)amino]carbonyl}amino)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[(1-tetrahydro-2-furanylethyl)amino]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-({[(1-tetrahydro-2-furanylethyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing the active amine and benzoic acid derivatives. These products can then interact with biological pathways, modulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 2-(((4-chloroanilino)carbonyl)amino)benzoate
  • 2-(1-Methyl-1-tetrahydro-2-furanylethyl)tetrahydrofuran

Uniqueness

Methyl 4-({[(1-tetrahydro-2-furanylethyl)amino]carbonyl}amino)benzoate is unique due to its combination of a benzoate ester and a tetrahydrofuran ring. This structural feature imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-[1-(oxolan-2-yl)ethylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10(13-4-3-9-21-13)16-15(19)17-12-7-5-11(6-8-12)14(18)20-2/h5-8,10,13H,3-4,9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZLABVXCKNABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-({[(1-TETRAHYDRO-2-FURANYLETHYL)AMINO]CARBONYL}AMINO)BENZOATE
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METHYL 4-({[(1-TETRAHYDRO-2-FURANYLETHYL)AMINO]CARBONYL}AMINO)BENZOATE
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METHYL 4-({[(1-TETRAHYDRO-2-FURANYLETHYL)AMINO]CARBONYL}AMINO)BENZOATE
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METHYL 4-({[(1-TETRAHYDRO-2-FURANYLETHYL)AMINO]CARBONYL}AMINO)BENZOATE
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METHYL 4-({[(1-TETRAHYDRO-2-FURANYLETHYL)AMINO]CARBONYL}AMINO)BENZOATE

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